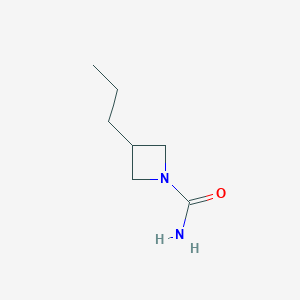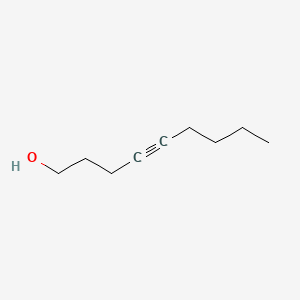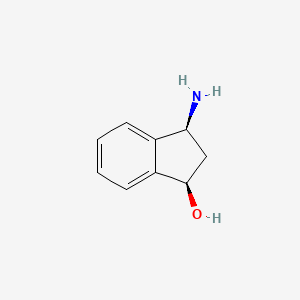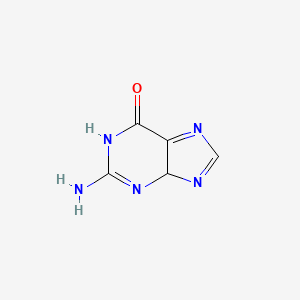
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the attached methylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazoles .
Aplicaciones Científicas De Investigación
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: Similar in structure but with the methyl group at a different position on the imidazole ring.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Contains a benzo-fused imidazole ring, offering different chemical properties.
(3-Methylimidazol-4-yl)methanamine: Another positional isomer with distinct reactivity.
Uniqueness
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C5H10ClN3 |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
(3-methylimidazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2,6H2,1H3;1H |
Clave InChI |
CJQZJXKATGXBKB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)



![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)


![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)

